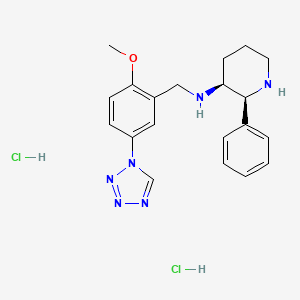

![molecular formula C36H35N3O4 B1672182 (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 169545-27-1](/img/structure/B1672182.png)

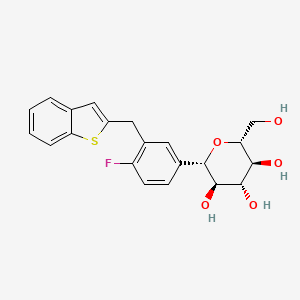

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Übersicht

Beschreibung

Potent and selective endothelin B (ETB) receptor antagonist

IRL-2500 is a potent and selective endothelin-B receptor antagonist. IRL-2500 inhibited the binding of [125I]-endothelin-1 (ET-1) to human ETB (IC50 1.3 +/- 0.2 nM) and ETA (IC50 94 +/- 3 nM) receptors expressed in transfected Chinese hamster ovary (CHO) cells. In in vitro studies, IRL 2500 inhibited the sarafotoxin S6c (STX6c)-mediated contraction of the dog saphenous vein (pKb 7.77) and the STX6c-induced relaxation of the preconstricted rabbit mesenteric artery (pKb 6.92). IRL 2500 also attenuated the IRL 1620-mediated increase in renal vascular resistance (RVR) in the anesthetized rat.

Wissenschaftliche Forschungsanwendungen

Endothelin Receptor Antagonist

IRL-2500 is a potent antagonist of endothelin ET-B receptors . It exhibits selectivity for ET-B over ET-A receptors when inhibiting the binding of [125I]-Endothein-1 . This makes it a valuable tool in research for understanding the role of endothelin receptors in various physiological and pathological processes.

Cardiovascular Research

IRL-2500 has been used in cardiovascular research. It attenuates the effects of ETB-selective agonists in vitro and in-vivo, such as saraphotoxin S6c-mediated dog saphenous vein contraction . This suggests a potential role for IRL-2500 in the study of cardiovascular diseases.

Renal Function Studies

IRL-2500 has been used to study renal function. It attenuates IRL-1620-induced transient decrease in arterial pressure and increase in renal vascular resistance in rats . This highlights its potential use in renal physiology and pathology research.

Neurological Research

IRL-2500 has been used in neurological research. It has been shown to ameliorate ischemic brain injury . This suggests that IRL-2500 could be a novel neuroprotective drug, opening up new avenues for research in neurology and neuropharmacology.

Astrocytic Activation

IRL-2500 has been implicated in astrocytic activation. Endothelin B (ET B) receptors are highly expressed in reactive astrocytes and are upregulated by brain injury . Activation of astrocyte ET B receptors promotes the induction of reactive astrocytes . This suggests a role for IRL-2500 in the study of astrocyte function and neuroinflammation.

Alzheimer’s Disease Research

In animal models of Alzheimer’s disease, ET B -receptor-mediated regulation of astrocytic activation has been reported to improve brain disorders . This suggests a potential role for IRL-2500 in Alzheimer’s disease research.

Brain Ischemia Research

IRL-2500 has been used in research on brain ischemia. ET B -receptor-mediated regulation of astrocytic activation has been reported to improve outcomes in models of brain ischemia . This highlights the potential of IRL-2500 in the study of stroke and other ischemic brain disorders.

Neuropathic Pain and Traumatic Brain Injury Research

IRL-2500 has potential applications in the study of neuropathic pain and traumatic brain injury. ET B -receptor-mediated regulation of astrocytic activation has been reported to improve these conditions in animal models .

Wirkmechanismus

Target of Action

IRL-2500, also known as (®-3-([1,1’-Biphenyl]-4-yl)-2-(N,3,5-trimethylbenzamido)propanoyl)-L-tryptophan, is a potent antagonist of the Endothelin receptor . It shows some selectivity for ETB receptors over ETA receptors . The IC50 values are 1.3 nM for ETB and 94 nM for ETA receptors .

Mode of Action

IRL-2500 interacts with its targets, the Endothelin receptors, by inhibiting their function . It has been suggested that IRL-2500 acts as an inverse agonist

Biochemical Pathways

The Endothelin system, which includes the Endothelin peptides and their corresponding receptors, contributes to the maintenance of vascular tone, regulation of inflammation and proliferation, and balancing of water homeostasis . By inhibiting the ETB receptors, IRL-2500 can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that irl-2500 can be administered via intravenous injection .

Result of Action

The inhibition of ETB receptor-mediated blood pressure increase and renal vascular resistance in rats in vivo has been observed as a result of the action of IRL-2500 . This suggests that IRL-2500 could potentially be used in the treatment of conditions related to blood pressure and renal function.

Action Environment

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDORQWMYRRLQV-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415511 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

CAS RN |

169545-27-1 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

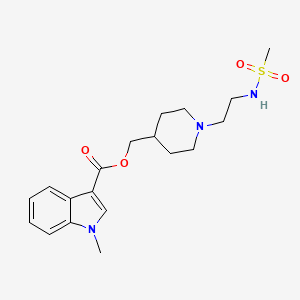

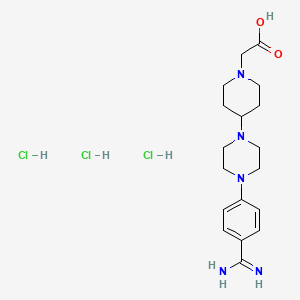

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of IRL 2500 and how does it interact with this target?

A1: IRL 2500 acts as a potent and selective antagonist of the endothelin ETB receptor. [, ] It binds to the ETB receptor, effectively blocking the binding of endothelin-1 (ET-1) and other agonists, thus inhibiting the activation of downstream signaling pathways. [, ]

Q2: What are the downstream effects of IRL 2500 binding to the ETB receptor?

A2: IRL 2500 binding to the ETB receptor inhibits various physiological responses mediated by ETB activation, such as vasoconstriction. [] While ET-1 is known to induce both transient depressor and sustained pressor responses, IRL 2500 selectively inhibits the sustained pressor effects mediated by ETB receptors. [] This suggests a vasodilatory role of ETB receptors, which is unmasked by IRL 2500. [] Furthermore, IRL 2500 attenuates brain edema formation and disrupts the blood-brain barrier in a mouse cold injury model, likely by interfering with ETB-mediated inflammatory responses and vascular permeability. [, ]

Q3: Does IRL 2500 interact with other endothelin receptors?

A3: While IRL 2500 exhibits high selectivity for the ETB receptor, it displays weak affinity for the ETA receptor at higher concentrations. [, , ] Studies using selective antagonists for ETA and ETB receptors indicate a complex interplay between these two subtypes in mediating the physiological effects of ET-1. [, ]

Q4: Are there differences in IRL 2500 binding affinity across species?

A4: Yes, variations in IRL 2500's binding affinity for ETB receptors have been observed across different species. For instance, the affinity of ETB receptors for IRL 2500 is significantly higher in human left ventricle compared to rat left ventricle. [] These interspecies differences highlight the importance of considering the species used in preclinical studies when interpreting the pharmacological effects of IRL 2500.

Q5: What is the role of IRL 2500 in studying endothelin-mediated glutamate release?

A6: IRL 2500 has proven valuable in dissecting the role of ETB receptors in endothelin-mediated glutamate release from astrocytes. Studies using IRL 2500 demonstrate that both ETA and ETB receptors contribute to this process, with ETB playing a significant role. [] This highlights the potential of ETB antagonists like IRL 2500 in mitigating glutamate excitotoxicity, a major contributor to neuronal death in conditions like ischemia.

Q6: Can IRL 2500 affect the production or secretion of other vasoactive substances?

A7: Research suggests that IRL 2500 might indirectly influence the production and secretion of other vasoactive factors. For example, studies indicate that ETB receptor stimulation can increase adrenomedullin secretion from canine aortic endothelial cells, and this effect is blocked by IRL 2500. [] This finding suggests a potential interplay between ETB receptor activity and the adrenomedullin system, highlighting the complex interplay between various vasoactive pathways.

Q7: Does IRL 2500 hold promise as a therapeutic agent?

A8: While IRL 2500 has demonstrated promising results in preclinical studies, especially in models of brain edema and cold injury, further research is needed to fully assess its therapeutic potential in humans. [, ] Investigating its long-term effects, safety profile, and efficacy in clinical trials will be crucial in determining its suitability as a therapeutic agent.

Q8: What are the limitations of current research on IRL 2500?

A9: Current research on IRL 2500 primarily focuses on preclinical models, with limited data from human studies. [, , ] Therefore, further investigations, including clinical trials, are crucial to confirm its safety and efficacy in humans. Additionally, exploring potential long-term effects and understanding the full spectrum of IRL 2500's interactions with other physiological systems will be critical for its translation into a viable therapeutic option.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide](/img/structure/B1672115.png)

![(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B1672118.png)

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)

![N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide](/img/structure/B1672121.png)